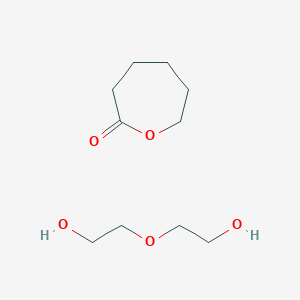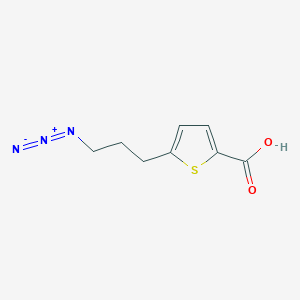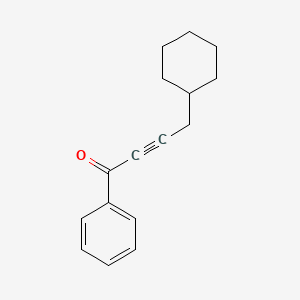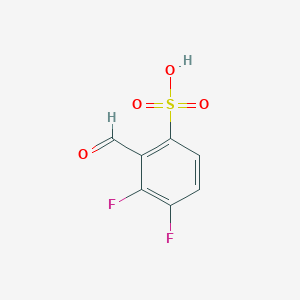
Diethylene glycol-initiated polycaprolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylene glycol-initiated polycaprolactone is a biodegradable polymer derived from ε-caprolactone. It is synthesized using diethylene glycol as an initiator, resulting in a polymer with two terminal hydroxyl groups. This compound is known for its high stability, biocompatibility, and versatility, making it suitable for various applications, particularly in biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylene glycol-initiated polycaprolactone is typically synthesized through the ring-opening polymerization of ε-caprolactone. The process involves the use of diethylene glycol as an initiator and a catalyst, such as stannous octoate, to facilitate the polymerization reaction. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer properties .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of ε-caprolactone and diethylene glycol into a reactor, where the polymerization occurs. The resulting polymer is then purified and processed into various forms, such as pellets or powders, for further use .
Chemical Reactions Analysis
Types of Reactions: Diethylene glycol-initiated polycaprolactone undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, such as its molecular weight and mechanical strength.
Substitution: The terminal hydroxyl groups of the polymer can undergo substitution reactions with various reagents to introduce new functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and isocyanates are employed for substitution reactions
Major Products Formed: The major products formed from these reactions include modified polycaprolactone derivatives with altered physical and chemical properties, such as increased hydrophilicity or enhanced mechanical strength .
Scientific Research Applications
Diethylene glycol-initiated polycaprolactone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex polymers, such as polyurethanes and copolymers.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of biodegradable plastics and packaging materials.
Mechanism of Action
The mechanism by which diethylene glycol-initiated polycaprolactone exerts its effects is primarily through its biodegradability and biocompatibility. The polymer undergoes hydrolytic degradation in biological environments, leading to the gradual release of its degradation products. These products are then metabolized and eliminated from the body. The terminal hydroxyl groups of the polymer also allow for further functionalization, enabling the design of tailored materials for specific applications .
Comparison with Similar Compounds
- Polyethylene glycol-initiated polycaprolactone
- Propylene glycol-initiated polycaprolactone
- Glycerol-initiated polycaprolactone
Comparison: Diethylene glycol-initiated polycaprolactone is unique due to its specific initiator, which imparts distinct properties such as increased stability and biocompatibility. Compared to polyethylene glycol-initiated polycaprolactone, it offers better mechanical strength and slower degradation rates. Propylene glycol-initiated polycaprolactone, on the other hand, provides different mechanical properties and degradation profiles. Glycerol-initiated polycaprolactone offers multiple hydroxyl groups, allowing for more extensive functionalization .
Properties
CAS No. |
75035-33-5 |
|---|---|
Molecular Formula |
C10H20O5 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethanol;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C4H10O3/c7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6/h1-5H2;5-6H,1-4H2 |
InChI Key |
QQTRSFMAONGASB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OCC1.C(COCCO)O |
Related CAS |
75035-33-5 36890-68-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14134319.png)

![5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14134341.png)

![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)
![Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate](/img/structure/B14134354.png)
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)

![(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)



